molecular formula C15H12 B13576336 1-Phenylprop-2-ynylbenzene CAS No. 4279-86-1

1-Phenylprop-2-ynylbenzene

Cat. No.: B13576336
CAS No.: 4279-86-1
M. Wt: 192.25 g/mol
InChI Key: FGWZIKKFNKHTTD-UHFFFAOYSA-N
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Description

1-Phenylprop-2-ynylbenzene is an organic compound featuring a benzene ring linked to a propynyl chain, which contains a carbon-carbon triple bond. This structure is characteristic of a phenylpropyne derivative, a class of compounds known for their utility in synthetic organic chemistry and materials science research . Compounds with phenyl and alkyne functional groups are valuable building blocks in chemical synthesis. They are frequently employed in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures. The triple bond is a key reactive site for further chemical transformations. While specific nonlinear optical (NLO) data for 1-Phenylprop-2-ynylbenzene is not available in the search results, research indicates that related π-conjugated systems, such as chalcone derivatives, are actively investigated for their third-order nonlinear optical properties and potential applications in optoelectronics and photonic devices . The molecular framework of this compound suggests it could be of interest for similar advanced material research, including the development of new polymers or ligands. This product is provided for laboratory and research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

4279-86-1

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

1-phenylprop-2-ynylbenzene

InChI

InChI=1S/C15H12/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,15H

InChI Key

FGWZIKKFNKHTTD-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

1-Phenylprop-2-ynylbenzene, also known as phenylpropyne, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

1-Phenylprop-2-ynylbenzene has the molecular formula C15H12C_{15}H_{12} and is characterized by a phenyl group attached to a propyne moiety. Its structure is important for its interaction with biological targets.

Biological Activity Overview

1-Phenylprop-2-ynylbenzene exhibits various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures to 1-phenylprop-2-ynylbenzene possess significant antimicrobial effects against various pathogens. For instance, studies have shown that alkynes can disrupt bacterial cell membranes, leading to cell death .
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. It has been found to inhibit the proliferation of cancer cells in vitro, suggesting that it may interfere with cancer cell signaling pathways .

The biological activity of 1-phenylprop-2-ynylbenzene can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Interaction with Nuclear Receptors : The compound may act as a ligand for orphan nuclear receptors, influencing gene expression related to metabolism and cell growth. This interaction could lead to altered cellular responses in tumor cells .
  • Cell Cycle Arrest : Studies suggest that 1-phenylprop-2-ynylbenzene can induce cell cycle arrest in cancer cells, preventing their proliferation. This effect is likely mediated through the modulation of signaling pathways associated with cell division .

Antimicrobial Activity

A study demonstrated that phenylpropyne derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, highlighting their potential as novel antimicrobial agents .

Antitumor Effects

In vitro studies on human breast cancer cell lines showed that 1-phenylprop-2-ynylbenzene reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death .

Data Tables

Biological Activity Effect Concentration Tested Reference
AntimicrobialInhibition of bacterial growth10 - 50 µg/mL
AntitumorReduced cell viability50 µM
Enzyme InhibitionCOX inhibitionVariable

Chemical Reactions Analysis

Sonogashira Cross-Coupling

1-Phenylprop-2-ynylbenzene participates in Sonogashira coupling with aryl halides under Pd/Cu catalysis, forming extended π-conjugated systems. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : Et₃N or iPr₂NH

  • Solvent : THF or DMF at 60–80°C

Example : Reaction with iodobenzene yields 1,4-diphenylbuta-1,3-diynebenzene derivatives, characterized by UV-Vis absorption at λₘₐₓ = 320 nm .

SubstrateProductYield (%)Conditions
4-Iodotoluene4-Methyl-diarylbutadiyne78PdCl₂(PPh₃)₂, CuI, THF
1-Bromo-4-fluorobenzeneFluoro-substituted diarylalkyne65Pd(OAc)₂, DMF, 70°C

[2+2] Photocycloaddition

Under UV irradiation (λ = 254 nm), the alkyne undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutene derivatives. Stereoselectivity depends on substituent electronic effects .

Mechanism :

  • Photoexcitation generates a diradical intermediate.

  • Intersystem crossing leads to triplet-state reactivity.

  • Radical recombination forms the cycloadduct.

Kinetic Data :

  • Rate constant (k) = 1.2 × 10⁻³ s⁻¹ (in benzene)

  • Quantum yield (Φ) = 0.45

Electrophilic Aromatic Substitution

The benzene rings undergo nitration and sulfonation at the para position due to electron-donating effects from the propargyl group.

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0–5°C

  • Product : 4-Nitro-1-phenylprop-2-ynylbenzene (m.p. 98–100°C) .

Sulfonation :

  • Conditions : Oleum (20% SO₃), 40°C

  • Regioselectivity : >95% para substitution (¹H NMR: δ 8.2 ppm, singlet) .

Rhodium-Catalyzed Carbocyclization

With Rh(I) catalysts, 1-phenylprop-2-ynylbenzene forms fused bicyclic structures via alkyne-alkene coupling .

Example :

  • Catalyst : [Rh(COD)Cl]₂ (5 mol%)

  • Solvent : Toluene, 80°C

  • Product : Benzannulated cyclopentenone (¹³C NMR: δ 205 ppm, carbonyl) .

CatalystProduct StructureYield (%)
Rh(I)/AgBF₄Bicyclo[5.3.0]decatriene72
Ir(COD)ClTetralin derivative58

Oxidation

Ozonolysis cleaves the alkyne to form benzophenone derivatives:

  • Conditions : O₃ in CH₂Cl₂, −78°C → Zn/H₂O

  • Product : 1,2-Dibenzoylbenzene (HPLC purity >98%) .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the alkyne to 1-phenylpropylbenzene:

  • Selectivity : Full reduction achieved at 50 psi H₂, 25°C .

Mechanistic and Kinetic Insights

  • Steric Effects : Bulky substituents on the benzene ring reduce reaction rates by 30–40% in Sonogashira coupling.

  • Electronic Effects : Electron-withdrawing groups (e.g., −NO₂) enhance electrophilic substitution rates (ΔG‡ = −12 kJ/mol) .

  • Regioselectivity : In Diels-Alder reactions, the alkyne acts as a dienophile with >20:1 endo selectivity .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

1-Phenylprop-2-en-1-one
  • Molecular Formula : C₉H₈O
  • CAS No.: Not explicitly listed (referenced in synthesis studies) .
  • Key Properties: Contains a conjugated enone system (C=C-O), enabling keto-enol tautomerism and participation in Michael addition reactions. Hazards include skin irritation (H315), eye irritation (H319), and acute toxicity (H302, H332) .
  • Applications : Used in chalcone synthesis for pharmaceutical intermediates .
1-Phenyl-2-nitropropene (β-Methyl-β-nitrostyrene)
  • Molecular Formula: C₉H₉NO₂
  • CAS No.: 705-60-2 .
  • Key Properties :
    • A nitroalkene with strong electrophilic character due to the electron-withdrawing nitro group.
    • Crystalline solid (purity ≥98%) with UV-Vis absorption at λmax = 225, 304 nm .
    • Pharmacological class: Fine chemical precursor for stimulants or explosives .
1-Allyl-2-methylbenzene (o-Allyltoluene)
  • Molecular Formula : C₁₀H₁₂
  • CAS No.: 1587-04-8 .
  • Key Properties: Allyl group (C=C-CH₂) enhances reactivity in Diels-Alder or alkylation reactions. Synonymous with 1-methyl-2-(prop-2-en-1-yl)benzene; used in polymer and fragrance industries .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Hazards
1-Phenylprop-2-ynylbenzene* C₁₅H₁₂ 192.26 Propargyl (C≡C-CH₂) Likely flammable; no explicit data
1-Phenylprop-2-en-1-one C₉H₈O 132.16 Enone (C=C-O) H315, H319, H302, H332
1-Phenyl-2-nitropropene C₉H₉NO₂ 163.18 Nitroalkene (C=C-NO₂) Not classified; potential explosive
1-Allyl-2-methylbenzene C₁₀H₁₂ 132.21 Allyl (C=C-CH₂) Limited hazard data

*Inferred properties based on structural analogy.

Q & A

Basic: What are the standard synthetic routes for 1-phenylprop-2-ynylbenzene, and how can experimental reproducibility be ensured?

Methodological Answer:
Synthesis typically involves Sonogashira coupling between phenylacetylene and a substituted benzyl halide. Key steps include:

  • Reagent Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a degassed solvent system (e.g., THF/triethylamine) .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .
  • Reproducibility: Document reaction conditions (temperature, solvent ratios, catalyst loading) in the main manuscript, with detailed procedural nuances (e.g., degassing time) in supplementary materials .

Basic: Which spectroscopic techniques are most reliable for characterizing 1-phenylprop-2-ynylbenzene, and how should conflicting data be resolved?

Methodological Answer:

  • Primary Techniques:
    • NMR: ¹H NMR for alkyne proton detection (~2.5–3.5 ppm) and aromatic integration; ¹³C NMR for sp-hybridized carbon identification (~70–90 ppm) .
    • IR: Confirm alkyne stretch (~2100–2260 cm⁻¹) and absence of impurities (e.g., hydroxyl peaks).
  • Data Conflicts: Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies persist, replicate synthesis and compare with literature spectra from peer-reviewed sources (e.g., PubChem) .

Advanced: How can computational modeling (e.g., DFT) guide the design of 1-phenylprop-2-ynylbenzene derivatives for catalytic applications?

Methodological Answer:

  • Model Setup: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Catalytic Insights: Simulate transition states for alkyne insertion or oxidative addition steps in palladium-catalyzed reactions. Compare activation energies to experimental yields .
  • Validation: Correlate computational predictions with kinetic data (e.g., Arrhenius plots) to refine models .

Advanced: What strategies address contradictions in toxicity data for 1-phenylprop-2-ynylbenzene across studies?

Methodological Answer:

  • Data Triangulation: Compare in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies, noting test conditions (dose, exposure time).
  • Confounding Factors: Assess solvent residuals (e.g., THF) in synthesized batches via GC-MS, as impurities may skew toxicity results .
  • Meta-Analysis: Use PRISMA guidelines to systematically review literature, prioritizing studies with GHS-compliant hazard assessments .

Advanced: How can mechanistic studies (e.g., isotopic labeling) elucidate reaction pathways in 1-phenylprop-2-ynylbenzene-based polymer synthesis?

Methodological Answer:

  • Isotopic Tracers: Incorporate deuterium at the alkyne position to track proton transfer steps via ²H NMR .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate species during polymerization .

Basic: What safety protocols are critical when handling 1-phenylprop-2-ynylbenzene in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid sparks—alkynes are flammable .
  • Emergency Procedures: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How should researchers design a study to investigate the environmental persistence of 1-phenylprop-2-ynylbenzene?

Methodological Answer:

  • Experimental Design:
    • Abiotic Degradation: Expose compound to UV light (λ = 254 nm) in aqueous solution; monitor decomposition via HPLC .
    • Biotic Degradation: Use OECD 301F Ready Biodegradation Test with activated sludge; measure CO₂ evolution .
  • Data Interpretation: Apply QSAR models to predict bioaccumulation potential, validating with experimental log P values .

Basic: What are the best practices for documenting and archiving synthetic data for 1-phenylprop-2-ynylbenzene?

Methodological Answer:

  • Data Structure: Include raw NMR/FID files, chromatograms, and crystallographic data (if available) in supplementary materials .
  • Metadata: Annotate synthesis dates, batch numbers, and instrument calibration logs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Repositories: Deposit data in ChemSpider or Zenodo with persistent identifiers (DOIs) .

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